Ethyl 5-bromo-3-chloro-2-fluorobenzoate

Description

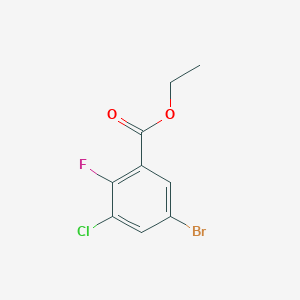

Ethyl 5-bromo-3-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 and a molecular weight of 281.51 g/mol . It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, making it a halogenated ester .

Properties

Molecular Formula |

C9H7BrClFO2 |

|---|---|

Molecular Weight |

281.50 g/mol |

IUPAC Name |

ethyl 5-bromo-3-chloro-2-fluorobenzoate |

InChI |

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2H2,1H3 |

InChI Key |

CRNFTSNNQBDACE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)Br)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-3-chloro-2-fluorobenzoate typically involves the esterification of 5-bromo-3-chloro-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3-chloro-2-fluorobenzoate can undergo various chemical reactions, including:

Nucleophilic substitution: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be replaced by nucleophiles such as amines or thiols.

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) under basic conditions.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Nucleophilic substitution: Products include substituted benzoates with different functional groups.

Oxidation: The major product is 5-bromo-3-chloro-2-fluorobenzoic acid.

Reduction: The major product is 5-bromo-3-chloro-2-fluorobenzyl alcohol.

Scientific Research Applications

Ethyl 5-bromo-3-chloro-2-fluorobenzoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-3-chloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The ester group can also undergo hydrolysis to release the corresponding acid, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-bromo-2-fluorobenzoate: Similar structure but lacks the chlorine atom.

Ethyl 3-chloro-2-fluorobenzoate: Similar structure but lacks the bromine atom.

Ethyl 5-chloro-2-fluorobenzoate: Similar structure but lacks the bromine atom.

Uniqueness

Ethyl 5-bromo-3-chloro-2-fluorobenzoate is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of halogens can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

Ethyl 5-bromo-3-chloro-2-fluorobenzoate is an organic compound notable for its unique halogen substitutions, which significantly influence its chemical reactivity and biological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrClFCO₂. The presence of bromine, chlorine, and fluorine atoms on the benzene ring enhances the compound's ability to interact with various biological targets, making it valuable in scientific research and industrial applications. The halogen substituents facilitate hydrogen bonding and hydrophobic interactions with biological macromolecules, thereby modulating enzyme activity and cellular functions .

This compound exhibits various biological activities primarily through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding at their active sites, preventing substrate interaction and catalytic activity. This inhibition can alter metabolic pathways and cellular signaling processes .

- Receptor Interaction : Its halogenated structure allows for enhanced binding affinity to receptors, which may influence physiological responses and signal transduction pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific enzymes by binding to active sites, affecting metabolic pathways. |

| Receptor Modulation | Interacts with receptors, potentially altering physiological responses. |

| Antimicrobial Properties | Exhibits potential antimicrobial activity against various pathogens. |

| Cellular Signaling | Influences cellular signaling pathways, leading to altered cellular functions. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : Research indicated that this compound showed promising activity against certain bacterial strains in vitro. The study reported an IC50 value that suggests effective concentration levels for antimicrobial action .

- Enzyme Interaction Studies : A detailed examination of enzyme kinetics revealed that this compound competes with natural substrates for binding sites on specific enzymes, leading to significant reductions in enzymatic activity .

- Cell Viability Assays : In cellular assays involving cancer cell lines, this compound demonstrated dose-dependent effects on cell viability, indicating potential applications in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.